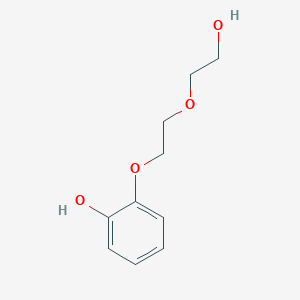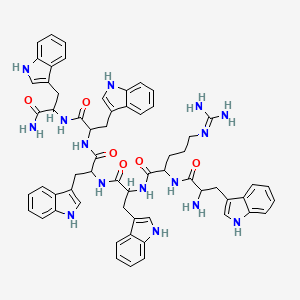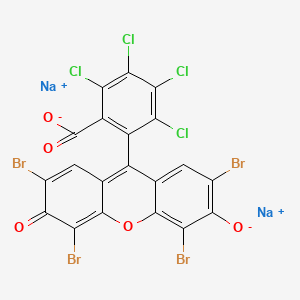
D&C Red No. 28
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D&C Red No it is not approved for use in food products .
準備方法
D&C Red No. 28 is synthesized through a multi-step chemical process. The initial step involves the reaction of resorcinol with tetrachlorophthalic anhydride to form tetrachlorofluorescein . This intermediate compound is then brominated to produce the final product, Disodium 2’,4’,5’,7’-tetrabromo-4,5,6,7-tetrachlorofluorescein . The industrial production of this dye involves stringent conditions to ensure high purity and stability, including maintaining a stable pH and temperature during the reactions .
化学反応の分析
D&C Red No. 28 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can alter the bromine and chlorine atoms in the compound, potentially leading to dehalogenated products.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
D&C Red No. 28 has a wide range of scientific research applications:
作用機序
The mechanism of action of D&C Red No. 28, particularly its antimicrobial properties, involves the disruption of bacterial cell membranes. In the presence of fluorescent light, the dye generates reactive oxygen species that damage cellular components, leading to bacterial cell death . This mechanism is enhanced by the presence of ethylenediaminetetraacetic acid, which increases membrane permeability .
類似化合物との比較
D&C Red No. 28 is part of a family of halogenated fluoresceins, which include compounds like eosin, erythrosin, and Rose Bengal . These compounds share similar structures and properties but differ in their specific halogenation patterns and applications. For example:
Eosin: Used primarily in histology for staining tissues.
Erythrosin: Commonly used in food coloring and dental disclosing tablets.
Rose Bengal: Employed in ophthalmology for diagnostic purposes.
D&C Red No. 28 is unique due to its specific combination of bromine and chlorine atoms, which confer distinct fluorescent and antimicrobial properties .
特性
CAS番号 |
4618-23-9 |
|---|---|
分子式 |
C20H2Br4Cl4Na2O5 |
分子量 |
829.6 g/mol |
IUPAC名 |
disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H4Br4Cl4O5.2Na/c21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2 |
InChIキー |
GVKCHTBDSMQENH-UHFFFAOYSA-L |
正規SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


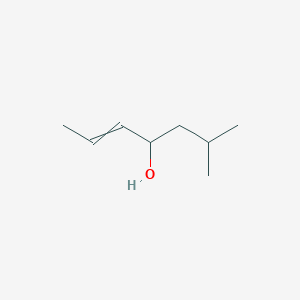
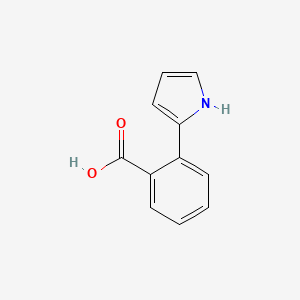
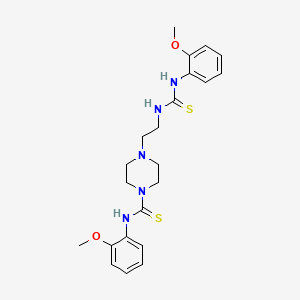

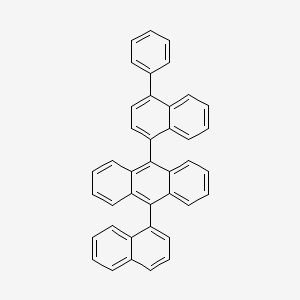
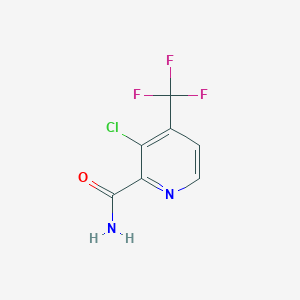
![2-Amino-3-({[2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510606.png)
![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)
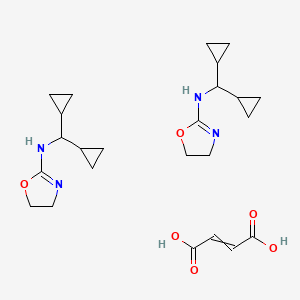
![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine](/img/structure/B12510632.png)

